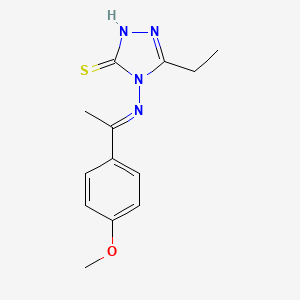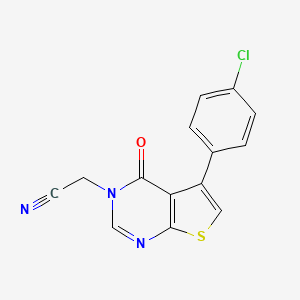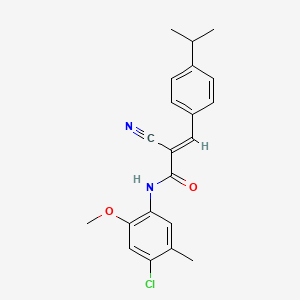![molecular formula C16H20N2O3 B7743842 Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743842.png)
Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-methylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinine: Another antimalarial compound with a different mechanism of action.
Cinchonine: Used in the synthesis of other quinoline derivatives.
Uniqueness
Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic chemistry .
特性
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)13-9-17-14-6-5-10(2)7-12(14)15(13)18-8-11(3)19/h5-7,9,11,19H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBAGDFNCXNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7743759.png)


![[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743781.png)
![[3-(4-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743789.png)
![[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743792.png)

![[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B7743802.png)

![4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7743821.png)
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7743824.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B7743841.png)
![Ethyl 4-[(4-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7743846.png)
